molecular formula C51H67N17O20P2 B12404178 Mal-VC-PAB-PNP-CDN-A

Mal-VC-PAB-PNP-CDN-A

Cat. No.: B12404178
M. Wt: 1300.1 g/mol
InChI Key: UAVXKKWAJUSMMH-VJMWAPLCSA-N
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Description

Evolution and Significance of Modular Chemical Conjugates in Contemporary Chemical Biology

The field of chemical biology has been revolutionized by the development of modular chemical conjugates. These constructs, which link distinct molecular entities to bestow new functionalities, have become indispensable tools. nih.govsigmaaldrich.com The modular nature of these conjugates allows for the systematic assembly of complex molecular architectures, facilitating the rapid optimization of compounds with desired pharmacological or biological properties. rroij.com This "plug-and-play" approach has accelerated the development of targeted therapeutics, diagnostic agents, and advanced drug delivery systems. rroij.comdtic.mil

Initially, bioconjugation strategies were relatively simple. However, the demand for greater precision and control has driven the evolution of more sophisticated designs. acs.org Modern bioconjugates often incorporate multiple components, each with a specific role, such as a targeting moiety, a therapeutic or imaging payload, and a linker system that controls the release and stability of the payload. nih.govsusupport.com This modularity is crucial for fine-tuning the properties of the final construct to achieve optimal performance in complex biological environments. nih.gov The ability to create diverse libraries of these conjugates by varying the individual modules has become a cornerstone of drug discovery and chemical biology research. rroij.commdpi.com

The Compound Mal-VC-PAB-PNP-CDN-A: Strategic Design and Research Context

This compound is a multifaceted chemical entity designed for specific applications within bioconjugation, particularly in the construction of Antibody-Drug Conjugates (ADCs). glpbio.com ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing potency of a cytotoxic drug. medchemexpress.comunipd.it The linker connecting the antibody and the payload is a critical component that dictates the stability and release characteristics of the ADC. biochempeg.com

The design of this compound is a testament to the strategic thinking in modern ADC development. It is a cleavable linker system attached to a payload, CDN-A. glpbio.com The "Mal" group refers to maleimide (B117702), a reactive group that allows for covalent attachment to thiol groups on proteins, such as those on antibodies. The "VC" or Valine-Citrulline dipeptide is an enzyme-cleavable linker, specifically designed to be recognized and cleaved by proteases like cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells. biochempeg.comnih.gov This ensures that the payload is released preferentially within the target cancer cells.

Following the VC dipeptide is a para-aminobenzyl alcohol (PAB) group, which acts as a self-immolative spacer. symeres.com Once the VC linker is cleaved, the PAB group undergoes a spontaneous 1,6-elimination reaction, which in turn releases the attached payload in its active form. nih.gov The p-nitrophenyl (PNP) carbonate is an activated group that facilitates the attachment of the payload, in this case, "CDN-A", to the PAB spacer during the synthesis of the conjugate. nih.govvulcanchem.com Finally, CDN-A represents the cytotoxic payload that is delivered to the target cell. The entire construct is designed to be stable in systemic circulation and to release the active drug only upon internalization into the target cell, thereby maximizing efficacy and minimizing off-target toxicity. biochempeg.com

Scope of Academic Inquiry and Research Objectives for this compound

Linker Stability and Cleavage Kinetics: A significant area of investigation is the stability of the linker in various biological milieus, particularly in plasma versus the intracellular environment. nih.govacs.org Researchers aim to design linkers that are highly stable in circulation to prevent premature drug release but are efficiently cleaved at the target site. Studies may involve modifying the peptide sequence or the self-immolative spacer to fine-tune these properties. nih.gov

Synthesis and Conjugation Chemistry: Developing efficient and robust synthetic routes for these complex molecules is a continuous research goal. universiteitleiden.nl This includes optimizing the coupling reactions and purification methods to ensure high purity and yield. vulcanchem.com The conjugation of the linker-payload moiety to the targeting protein is also a critical step, with research focusing on site-specific conjugation methods to produce homogeneous and well-defined bioconjugates. acs.org

In Vitro and In Vivo Evaluation: A crucial research objective is to rigorously evaluate the performance of the complete bioconjugate in preclinical models. This involves assessing its binding affinity to the target, internalization into cells, cytotoxicity, and ultimately its antitumor efficacy and safety profile in animal models. researchgate.net

The overarching goal of this research is to generate new knowledge that can guide the rational design of more effective and safer targeted therapies for diseases such as cancer. nih.govfrontiersin.org

Data Tables

Table 1: Components of this compound and Their Functions

ComponentFull NameFunction
Mal MaleimideEnables covalent attachment to thiol groups on proteins (e.g., antibodies). diva-portal.org
VC Valine-CitrullineDipeptide linker that is specifically cleaved by intracellular proteases like cathepsin B. biochempeg.com
PAB para-Aminobenzyl AlcoholA self-immolative spacer that releases the payload after the VC linker is cleaved. symeres.com
PNP p-Nitrophenyl CarbonateAn activated carbonate group used to facilitate the attachment of the payload to the PAB spacer during synthesis. nih.govresearchgate.net
CDN-A Cytotoxic Drug PayloadThe therapeutic agent that is delivered to the target cell to induce cell death.

Table 2: Key Chemical and Research Characteristics

CharacteristicDescription
CAS Number 1096584-62-1 (for Mal-VC-PAB-PNP) glpbio.commedchemexpress.com
Molecular Formula C32H37N7O11 (for Mal-VC-PAB-PNP) medchemexpress.com
Molecular Weight 695.68 g/mol (for Mal-VC-PAB-PNP) medchemexpress.com
Linker Type Cleavable, enzyme-sensitive glpbio.com
Primary Application Synthesis of Antibody-Drug Conjugates (ADCs) glpbio.com

Properties

Molecular Formula

C51H67N17O20P2

Molecular Weight

1300.1 g/mol

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[2-[(6R,8R,9S,15S,17R,18S)-17-(2-amino-6-oxo-1H-purin-9-yl)-8-(6-aminopurin-9-yl)-3,9,12-trihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-yl]ethyl]carbamate

InChI

InChI=1S/C51H67N17O20P2/c1-25(2)35(63-32(69)8-4-3-5-18-66-33(70)13-14-34(66)71)45(74)62-29(7-6-16-55-50(54)76)44(73)61-27-11-9-26(10-12-27)19-82-51(77)56-17-15-28-30-20-83-90(80,81)88-40-31(86-47(38(40)72)67-23-59-36-41(52)57-22-58-42(36)67)21-84-89(78,79)87-39(28)48(85-30)68-24-60-37-43(68)64-49(53)65-46(37)75/h9-14,22-25,28-31,35,38-40,47-48,72H,3-8,15-21H2,1-2H3,(H,56,77)(H,61,73)(H,62,74)(H,63,69)(H,78,79)(H,80,81)(H2,52,57,58)(H3,54,55,76)(H3,53,64,65,75)/t28-,29-,30+,31+,35-,38-,39?,40?,47+,48+/m0/s1

InChI Key

UAVXKKWAJUSMMH-VJMWAPLCSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCC[C@H]2[C@H]3COP(=O)(OC4[C@@H](COP(=O)(OC2[C@@H](O3)N5C=NC6=C5N=C(NC6=O)N)O)O[C@H]([C@H]4O)N7C=NC8=C(N=CN=C87)N)O)NC(=O)CCCCCN9C(=O)C=CC9=O

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCC2C3COP(=O)(OC4C(COP(=O)(OC2C(O3)N5C=NC6=C5N=C(NC6=O)N)O)OC(C4O)N7C=NC8=C(N=CN=C87)N)O)NC(=O)CCCCCN9C(=O)C=CC9=O

Origin of Product

United States

Molecular Design Principles and Rationale of Mal Vc Pab Pnp Cdn a

Maleimide (B117702) (Mal) Moiety: Role in Targeted Conjugation Strategies

The maleimide (Mal) group is a cornerstone of bioconjugation chemistry, prized for its ability to form stable covalent bonds with thiol (-SH) groups. nih.gov This reactivity is particularly useful for attaching the entire molecule to a targeting protein, such as a monoclonal antibody, which can be engineered to have available cysteine residues. rsc.org

The primary role of the maleimide moiety is to facilitate a Michael addition reaction with a thiol group, creating a stable thioether linkage. nih.gov This reaction is highly specific for thiols within a pH range of 6.5 to 7.5, which is close to physiological pH, making it ideal for bioconjugation without denaturing the protein component. The advantages of using maleimide for conjugation include fast reaction kinetics and high specificity. creativepegworks.com

However, a potential drawback is the possibility of a retro-Michael reaction, which can lead to deconjugation. creativepegworks.commdpi.com To counteract this, strategies have been developed to stabilize the resulting thiosuccinimide, ensuring the integrity of the conjugate until it reaches its target. creativepegworks.comresearchgate.net

Table 1: Key Features of Maleimide Conjugation

Feature Description Reference
Reaction Type Michael Addition nih.gov
Reactive Partner Thiol groups (e.g., from cysteine residues) rsc.org
Optimal pH 6.5 - 7.5
Bond Formed Thioether
Advantages High specificity, fast kinetics creativepegworks.com

| Potential Issue | Retro-Michael reaction (deconjugation) | creativepegworks.commdpi.com |

Valine-Citrulline (VC) Dipeptide Linker: Enzymatic Recognition and Cleavage Mechanisms

The Valine-Citrulline (VC) dipeptide is a critical component that ensures the payload is released only after the conjugate has been internalized by the target cell. biochempeg.combroadpharm.com This linker is designed to be stable in the bloodstream but susceptible to cleavage by specific enzymes found within the lysosomes of cells. iris-biotech.detandfonline.com

The primary enzyme responsible for cleaving the VC linker is Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. broadpharm.comtandfonline.comnih.gov Cathepsin B recognizes the VC dipeptide as a substrate and hydrolyzes the amide bond between citrulline and the subsequent p-aminobenzyl (PAB) group. iris-biotech.denih.govtcichemicals.com While initially thought to be solely cleaved by Cathepsin B, studies have shown other cathepsins like S, L, and F can also be involved. nih.gov This enzymatic cleavage is the initiating step for the release of the active drug. iris-biotech.de

The choice of the VC sequence is deliberate; it provides a balance of stability in plasma and efficient cleavage within the lysosome. tandfonline.comaacrjournals.org

p-Aminobenzyl (PAB) Self-Immolative Spacer: Functional Design for Traceless Payload Release

Following the enzymatic cleavage of the VC linker, the p-aminobenzyl (PAB) group acts as a self-immolative spacer. mdpi.comunirioja.esgoogle.com This means that once its connection to the VC linker is severed, it undergoes a spontaneous electronic cascade reaction that leads to its fragmentation and the release of the attached payload. iris-biotech.demdpi.comgoogle.com

The mechanism involves a 1,6-elimination reaction. iris-biotech.demdpi.com The cleavage of the amide bond by cathepsin exposes an amino group on the PAB spacer. This initiates a cascade that results in the release of the payload in its unmodified, active form, along with the fragmentation of the PAB spacer into non-toxic byproducts. mdpi.comresearchgate.net This "traceless" release is a key advantage, as it ensures the drug is not encumbered by remnants of the linker, which could affect its activity. iris-biotech.de

The PNP-CDN-A Moiety: Rational Design as a Biologically Active Component

The PNP-CDN-A portion of the molecule represents the therapeutic payload, designed to exert a specific biological effect once released inside the target cell.

Conceptual Basis for PNP-CDN-A as a Payload

CDN-A, a cyclic dinucleotide (CDN) analog, is designed as an agonist of the Stimulator of Interferon Genes (STING) pathway. biorxiv.orgnih.gov The STING pathway is a critical component of the innate immune system that, when activated, can lead to the production of type I interferons and other pro-inflammatory cytokines. scienceopen.comnih.gov This can trigger a potent anti-tumor immune response. nih.govnih.gov The design of CDN analogs often focuses on enhancing their stability against nucleases and improving their affinity for STING. biorxiv.org Polymer nanoparticles (PNPs) can be used to deliver such payloads, protecting them and facilitating their entry into cells. battelle.orgcurapath.com

Mechanistic Considerations for PNP as a Leaving Group

In this construct, p-nitrophenol (PNP) functions as a leaving group. The p-nitrophenolate is a good leaving group due to its stability, which is related to its pKa. raineslab.com In the context of prodrugs, a PNP group can be used to mask a phosphate (B84403) or similar group on the active drug. acs.org Intracellular enzymes can cleave the bond, releasing the active drug. acs.orgresearchgate.net

Hierarchical Interplay of Molecular Components in Mal-VC-PAB-PNP-CDN-A Architecture

The effectiveness of this compound is a direct result of the seamless and hierarchical interplay of its molecular components. promega.krmimabs.orgnih.gov The process begins with the maleimide group anchoring the entire construct to a targeting antibody. This antibody-drug conjugate circulates systemically until it binds to its target antigen on a cancer cell, leading to internalization. promega.krmdpi.com

Once inside the cell's lysosome, the high concentration of proteases, particularly Cathepsin B, cleaves the VC linker. broadpharm.comnih.gov This enzymatic action triggers the self-immolation of the PAB spacer, which in turn releases the PNP-CDN-A payload in its active form. iris-biotech.demdpi.com The released CDN-A can then activate the STING pathway, inducing an immune response against the tumor. scienceopen.comnih.gov This multi-step, highly orchestrated process ensures that the potent payload is delivered specifically to the target cells, maximizing efficacy while minimizing off-target toxicity. patsnap.come-century.us

Table 2: Summary of Compound Components and Functions

Component Chemical Name Function Reference
Mal Maleimide Conjugation to targeting moiety nih.gov
VC Valine-Citrulline Enzymatically cleavable linker biochempeg.combroadpharm.com
PAB p-Aminobenzyl Self-immolative spacer mdpi.comunirioja.es
PNP p-Nitrophenol Leaving group raineslab.comacs.org

| CDN-A | Cyclic Dinucleotide Analog | STING agonist (payload) | biorxiv.orgnih.gov |

Synthetic Methodologies and Chemical Synthesis Challenges of Mal Vc Pab Pnp Cdn a

Modular Synthetic Approaches for Complex Bioconjugates

The synthesis of intricate bioconjugates like Mal-VC-PAB-PNP-CDN-A is best approached in a modular fashion. nih.govacs.orgresearchgate.net This strategy involves the independent synthesis of key building blocks, which are then strategically combined to form the final conjugate. thieme-connect.com Such an approach allows for the optimization of reaction conditions for each component and facilitates the purification of intermediates at various stages, which is crucial for ensuring the final product's purity and homogeneity.

A modular or combinatorial strategy allows for the systematic design and construction of ADCs. genedata.com This involves creating a library of linker-drug combinations that can be screened for optimal performance. nih.govacs.orgresearchgate.net For this compound, this would entail the separate synthesis of the Mal-VC-PAB-PNP linker and the CDN-A payload, followed by their conjugation. This approach offers flexibility in modifying individual components to fine-tune the properties of the final bioconjugate.

Chemo-selective Coupling Reactions and Their Application in Compound Synthesis

The assembly of this compound hinges on the use of chemo-selective coupling reactions, which enable the formation of specific covalent bonds in the presence of multiple reactive functional groups. ualberta.canih.gov

Key chemo-selective reactions involved in the synthesis include:

Maleimide-Thiol Coupling: The maleimide (B117702) group is specifically designed to react with thiol groups, typically from cysteine residues on an antibody, via a Michael addition reaction. acs.orgtocris.com This reaction is highly efficient and proceeds under mild, aqueous conditions, making it ideal for bioconjugation. bachem.comrsc.org However, the resulting thiosuccinimide linkage can be unstable and may undergo a retro-Michael reaction. creativepegworks.com

Carbodiimide (B86325) Coupling: The formation of the peptide bond between valine and citrulline, as well as the attachment of the PAB spacer, often utilizes carbodiimide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with NHS (N-hydroxysuccinimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.govthermofisher.com

p-Nitrophenyl Carbonate Activation: The PNP carbonate group serves as an activated ester, facilitating the coupling of the linker to an appropriate functional group on the CDN-A payload. This reaction is a common strategy for conjugating drugs to linkers.

Methodological Considerations for Peptide Linker Synthesis (Valine-Citrulline)

The valine-citrulline (VC) dipeptide is a critical component of the linker, designed to be cleaved by intracellular proteases like cathepsin B, which are often overexpressed in tumor cells. nih.govcaymanchem.comaacrjournals.org The synthesis of this dipeptide presents its own set of challenges.

StepDescriptionReagentsYield
1Protection of L-CitrullineFmoc-Cl or Cbz-OSuQuantitative
2Amide bond formation with p-aminobenzyl alcoholHATU60-80%
3DeprotectionPiperidine (for Fmoc) or H2/Pd-C (for Cbz)High
4Peptide coupling with protected ValineHATUHigh
5Deprotection--
6Coupling with Maleimido-caproyl (Mc) group-85-97%

This table is a generalized representation of a synthetic route for a Val-Cit-PAB linker and may not be specific to this compound.

Strategies for Assembling the PNP-CDN-A Moiety

The assembly of the PNP-CDN-A moiety involves the synthesis of the cyclic dinucleotide analog (CDN-A) and its subsequent activation with a p-nitrophenyl carbonate group. The synthesis of complex cyclic dinucleotides is a multi-step process that often requires specialized expertise in nucleoside and nucleotide chemistry.

Once the CDN-A is synthesized, it is reacted with a suitable p-nitrophenyl carbonate reagent to install the activated PNP group. This prepares the payload for conjugation to the PAB spacer of the linker. The reaction conditions must be carefully controlled to ensure selective reaction at the desired position on the CDN-A molecule and to avoid degradation of the complex payload.

Advanced Purification Techniques for Multi-Component Conjugates

The purification of a multi-component conjugate like this compound is a critical and often challenging step. formulatrix.com The heterogeneity of the reaction mixture, which may contain unconjugated linkers, free payload, and conjugates with varying drug-to-linker ratios, necessitates the use of advanced purification techniques. researchgate.netmdpi.com

Commonly employed purification methods include:

Size Exclusion Chromatography (SEC): SEC separates molecules based on their size and is effective for removing small molecule impurities like unconjugated linkers and payloads from the larger bioconjugate. cellmosaic.combiocompare.comchromatographyonline.comamericanpharmaceuticalreview.com

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. tandfonline.comnih.govyoutube.comnih.gov Since the hydrophobicity of a bioconjugate increases with the number of attached drug-linker moieties, HIC is a powerful tool for separating conjugates with different drug-to-antibody ratios (DAR). thermofisher.com

Tangential Flow Filtration (TFF): TFF, also known as ultrafiltration/diafiltration (UF/DF), is widely used for buffer exchange and removal of small molecule impurities. google.com

Membrane Chromatography: This technique can be used for the removal of aggregates and excess payload. researchgate.netmdpi.com

TechniquePrinciple of SeparationApplication in ADC Purification
Size Exclusion Chromatography (SEC)Molecular sizeRemoval of small molecule impurities, analysis of aggregates. cellmosaic.combiocompare.com
Hydrophobic Interaction Chromatography (HIC)HydrophobicitySeparation of species with different drug-to-antibody ratios (DAR). tandfonline.comnih.gov
Tangential Flow Filtration (TFF)Size-based filtrationBuffer exchange, removal of unconjugated linkers and payloads. google.com
Ion Exchange Chromatography (IEX)ChargeRemoval of impurities with different charge characteristics.
Membrane ChromatographySize and/or chargeAggregate and payload clearance. researchgate.netmdpi.com

Challenges in Scalable Synthesis of this compound Analogues

Scaling up the synthesis of complex bioconjugates like this compound analogues from the laboratory to a manufacturing scale presents significant challenges. scirp.orgveranova.comsusupport.comlonza.comgtp-bioways.comtechnologynetworks.combiosynth.comlonza.com

Key challenges in scalable synthesis include:

Reproducibility and Consistency: Ensuring batch-to-batch consistency in terms of yield, purity, and drug-to-linker ratio is paramount. scirp.org

Purification at Scale: Chromatographic methods that are effective at the lab scale may be difficult and expensive to implement at a large scale. researchgate.net

Handling of Potent Compounds: The cytotoxic nature of many payloads, including some CDN analogues, requires specialized containment facilities and handling procedures to ensure operator safety. veranova.comtechnologynetworks.com

Cost of Goods: The starting materials, reagents, and purification media for complex bioconjugates can be expensive, making cost-effective manufacturing a major consideration. technologynetworks.com

Process Optimization: Each step of the synthesis and purification process must be rigorously optimized to maximize yield and purity while minimizing cost and processing time. gtp-bioways.com

Mechanistic Elucidation of Compound Activity in Biological Systems

Cellular Uptake and Internalization Pathways of Mal-VC-PAB-PNP-CDN-A

The journey of this compound begins with its selective binding to a specific antigen predominantly expressed on the surface of tumor cells. This targeting is mediated by the monoclonal antibody (mAb) component of the ADC. Following antibody-antigen recognition, the entire ADC-antigen complex is internalized by the cancer cell, primarily through a process known as receptor-mediated endocytosis. mersana.commersana.com This process ensures that the payload is concentrated within the target cells, minimizing exposure to healthy tissues.

In addition to direct uptake by tumor cells, a critical aspect of the mechanism for STING agonist ADCs involves the engagement of immune cells within the tumor microenvironment. Antigen-bound ADCs on the surface of tumor cells can interact with Fcγ receptors (FcγR) on tumor-resident myeloid cells, such as macrophages and dendritic cells. mersana.commersana.com This interaction triggers FcγR-mediated internalization of the ADC into these immune cells, a key step for eliciting a broad and robust anti-tumor immune response. mersana.commersana.com Studies have highlighted that Fcγ-RI is a major receptor mediating this uptake into myeloid cells. mersana.com

Intracellular Processing and Activation Mechanisms: Linker Cleavage and Payload Release

Once internalized into the endosomal-lysosomal compartments of either the tumor or myeloid cell, the ADC undergoes a series of processing steps designed to release the active payload, PNP-CDN-A. mersana.commedchemexpress.com This process is critically dependent on the sophisticated design of the cleavable linker system.

The valine-citrulline (VC) dipeptide component of the linker is engineered to be selectively cleaved by lysosomal proteases. medchemexpress.com These enzymes, such as cathepsin B, are highly active in the acidic environment of the lysosome. bioworld.com The cleavage occurs at the amide bond linking the citrulline residue to the PAB spacer, initiating the payload release sequence. medchemexpress.com The VC linker provides a balance of stability in systemic circulation while being susceptible to cleavage once inside the target cell. medchemexpress.com

Following the enzymatic cleavage of the VC linker, the p-aminobenzyl carbamate (B1207046) (PAB) spacer undergoes a rapid, spontaneous self-immolation process. medchemexpress.com This chemical cascade involves a 1,6-elimination reaction, which is an intramolecular electronic rearrangement. researchgate.net The cleavage of the VC dipeptide exposes a free amine on the PAB group, which triggers the elimination of the p-nitrophenyl (PNP) carbamate and carbon dioxide, ultimately liberating the unmodified cyclic dinucleotide (CDN-A) payload. medchemexpress.comgoogle.com The kinetics of this self-immolation are crucial for the efficient and timely release of the active drug within the cell. researchgate.net

Table 1: Key Components of the this compound Linker System and their Functions

ComponentAbbreviationFunction
Maleimide (B117702)MalProvides a stable covalent attachment to thiol groups on the antibody.
Valine-CitrullineVCA dipeptide sequence that is specifically cleaved by lysosomal proteases like cathepsin B.
p-Aminobenzyl CarbamatePABA self-immolative spacer that undergoes spontaneous degradation after VC cleavage to release the payload.
p-NitrophenylPNPPart of the carbamate linkage that is released during the self-immolation of the PAB spacer.

Molecular Target Engagement and Downstream Signaling of the Released PNP-CDN-A

The released payload, a cyclic dinucleotide (CDN-A), is a potent agonist of the Stimulator of Interferon Genes (STING) pathway. bioworld.comresearchgate.net Unlike traditional cytotoxic payloads that directly kill cancer cells, STING agonists work by activating the innate immune system. biointron.com

Once liberated in the cytoplasm, the CDN-A binds to the STING protein, which is an endoplasmic reticulum-resident transmembrane protein. biorxiv.org This binding induces a conformational change in STING, leading to its activation and translocation from the endoplasmic reticulum. biorxiv.org Activated STING then recruits and activates TANK-binding kinase 1 (TBK1). mersana.com TBK1, in turn, phosphorylates the interferon regulatory factor 3 (IRF3) transcription factor. mersana.com Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of a host of immune-stimulatory genes, most notably type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines. mersana.combiorxiv.org

Mechanisms of Biological Response Elicited by this compound

The activation of the STING pathway by the released CDN-A payload initiates a powerful anti-tumor immune response. The type I interferons produced play a central role in this process. They act in an autocrine and paracrine manner to:

Enhance Antigen Presentation: Type I interferons upregulate the expression of major histocompatibility complex (MHC) class I molecules on cancer cells, making them more visible to cytotoxic T lymphocytes (CTLs).

Promote Dendritic Cell (DC) Maturation: They stimulate the maturation and activation of DCs, which are critical for priming and activating tumor-specific T cells.

Recruit Immune Cells: The production of chemokines, such as CXCL9 and CXCL10, attracts CTLs and natural killer (NK) cells to the tumor microenvironment. biorxiv.org

This cascade of events effectively transforms an immunologically "cold" tumor into a "hot" one, fostering a robust and durable adaptive immune response against the cancer. researchgate.net The targeted delivery of the STING agonist via the ADC ensures that this immune activation is localized to the tumor, potentially minimizing systemic inflammatory side effects associated with non-targeted STING agonists. researchgate.net

Table 2: Research Findings on STING Agonist ADCs

FindingSignificanceReference
STING agonist ADCs activate the STING pathway in both tumor and myeloid cells.Demonstrates a dual mechanism of action for a broader immune response. mersana.com
FcγR-mediated uptake into myeloid cells is a key part of the mechanism.Highlights the importance of the antibody's Fc region in orchestrating the immune response. mersana.commersana.com
Targeted delivery via ADC shows significantly higher potency than free STING agonist payload.Underscores the benefit of the ADC platform for targeted immune activation. mersana.com
STING agonist ADCs can induce tumor regression in various preclinical models.Provides evidence for the potential therapeutic efficacy of this approach. researchgate.net

Comparative Mechanistic Analyses with Related Conjugate Architectures

The this compound conjugate architecture can be compared to other ADC designs to highlight its unique mechanistic features.

Versus Non-Cleavable Linkers: Unlike ADCs with non-cleavable linkers, which require the complete degradation of the antibody to release the payload-linker-amino acid adduct, the cleavable VC-PAB system is designed to release the unmodified, native payload. google.com This can be crucial for the activity of payloads like STING agonists that require a specific structure to bind to their intracellular target.

Versus Other Cleavable Linkers: While other cleavable linkers exist, such as acid-labile hydrazones or disulfide linkers, the protease-cleavable VC linker offers the advantage of being triggered by an enzymatic activity that is upregulated within the lysosomal compartment of cancer cells, providing an additional layer of tumor selectivity. researchgate.net Recently, ester-based cleavable linkers have also been explored for STING agonist ADCs, offering an alternative release mechanism that could be beneficial depending on the specific payload and target. acs.org

Versus Traditional Cytotoxic Payloads: The most significant mechanistic distinction lies in the payload. Traditional ADCs utilize highly potent cytotoxic agents (e.g., microtubule inhibitors or DNA-damaging agents) to directly kill cancer cells. cupe.cahealthline.com In contrast, the STING agonist payload of this compound does not aim for direct cytotoxicity but instead co-opts the patient's own immune system to fight the cancer. researchgate.netbiointron.com This immunomodulatory approach has the potential to induce immunological memory, leading to long-lasting anti-tumor effects. bioworld.com

Pre Clinical Biological Assessment Paradigms for Mal Vc Pab Pnp Cdn a

In Vitro Cellular Models for Investigating Compound-Cell Interactions

The initial assessment of Mal-VC-PAB-PNP-CDN-A involves the use of in vitro cellular models to understand its fundamental interactions with cancer cells. These models are crucial for determining the compound's potential as a therapeutic agent.

A primary technique involves utilizing cancer cell lines that overexpress the target antigen for the monoclonal antibody component of the ADC. For instance, if the antibody targets HER2, cell lines such as SKBR-3 (HER2-positive) are used, while MCF7 (HER2-negative) cells serve as a negative control. nih.gov This allows for the evaluation of target-specific binding and internalization, which are critical first steps for the ADC's mechanism of action. The interaction is often visualized and quantified using fluorescence microscopy and flow cytometry, which can track the binding and subsequent internalization of the ADC. beilstein-journals.orgnih.gov

Once internalized, the ADC is trafficked to lysosomes, where the linker is designed to be cleaved, releasing the cytotoxic payload. The Val-Cit dipeptide in the Mal-VC-PAB-PNP linker is specifically designed to be cleaved by lysosomal proteases like Cathepsin B. iris-biotech.deresearchgate.net The released payload, CDN-A, can then induce cell death, often through mechanisms like DNA intercalation or microtubule destabilization. vulcanchem.com The cytotoxic effects are typically quantified using cell viability assays, such as the MTT assay, which measures the metabolic activity of the cells and provides data on the dose-dependent efficacy of the ADC. nih.gov

Table 1: In Vitro Cellular Models for this compound Assessment
Cell LineTarget Antigen ExpressionPurposeAssay Examples
SKBR-3High HER2Positive control for target-specific binding and cytotoxicityImmunofluorescence, Flow Cytometry, MTT Assay
MCF7Low/Negative HER2Negative control to assess off-target effectsImmunofluorescence, Flow Cytometry, MTT Assay
C6 GlioblastomaTransferrin ReceptorModel for brain tumor targetingMTT Assay, Cell Cycle Analysis

Assessment of Compound Stability and Processing in Simulated Biological Milieu

The stability of this compound in the bloodstream and its processing within the target cell are critical for its therapeutic window. Premature release of the cytotoxic payload can lead to systemic toxicity, while inefficient processing can reduce its efficacy.

Enzymatic Stability Profiling

The linker component of the ADC must remain stable in circulation but be readily cleaved within the lysosomal environment of the target cell. The Val-Cit-PAB linker is designed for cleavage by Cathepsin B, an enzyme abundant in lysosomes but with low activity in the bloodstream. iris-biotech.deresearchgate.net To assess this, in vitro stability assays are performed using purified enzymes. For example, the ADC is incubated with human liver Cathepsin B to confirm its cleavage and payload release. binghamton.edu Conversely, its stability is tested in the presence of other serum proteases, such as human neutrophil elastase, to ensure minimal premature cleavage. acs.org The stability is also evaluated in human and rat plasma to mimic the in vivo environment more closely. nih.gov

Table 2: Enzymatic Stability Profile of Mal-VC-PAB-PNP Linker
EnzymeBiological LocationExpected Outcome for LinkerRationale
Cathepsin BLysosomesCleavageEfficient payload release inside the target cell. iris-biotech.deresearchgate.net
Human Neutrophil ElastaseBloodstreamStabilityMinimize off-target toxicity. acs.org
CarboxylesterasesBloodstreamStabilityPrevent premature payload release. acs.org

Experimental Models for Evaluating Principles of Biodistribution

Understanding where the ADC accumulates in the body is crucial for predicting both its efficacy and potential toxicity. Animal models, particularly tumor-bearing mouse models, are employed for these studies. scispace.com For example, mice bearing tumors derived from human cancer cell lines (xenograft models) are injected with the ADC. acs.org The distribution of the ADC can be tracked by labeling it with a radioactive isotope or a fluorescent dye. This allows for the quantification of the ADC in the tumor and various organs over time, providing a clear picture of its biodistribution and tumor-targeting efficiency.

Immunomodulatory Activity Assessment in Pre-clinical Models

The payload of this particular ADC, CDN-A, is a STING (Stimulator of Interferon Genes) agonist. glpbio.commedchemexpress.com STING activation can lead to the production of type I interferons and other pro-inflammatory cytokines, thereby stimulating an anti-tumor immune response. Therefore, it is essential to assess the immunomodulatory activity of this compound in preclinical models. This can be done by measuring cytokine levels in the plasma and tumor microenvironment of treated animals. vivexia.fr Furthermore, the infiltration of immune cells, such as T cells and natural killer cells, into the tumor can be analyzed by immunohistochemistry or flow cytometry of tumor biopsies. These studies help to determine if the ADC not only has a direct cytotoxic effect but also elicits a beneficial anti-tumor immune response.

Pharmacokinetic and Pharmacodynamic Modeling Approaches for Complex Bioconjugates

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are essential tools for understanding the complex behavior of ADCs in the body and for optimizing their therapeutic potential. nih.gov PK models describe the absorption, distribution, metabolism, and excretion (ADME) of the ADC, helping to predict its concentration in the plasma and tissues over time. nih.gov For complex bioconjugates like this compound, these models need to account for the properties of both the antibody and the small molecule drug. acs.org

PD models, on the other hand, relate the concentration of the drug to its therapeutic effect. nih.gov For this ADC, the PD model would aim to correlate the concentration of released CDN-A in the tumor with the extent of tumor growth inhibition and the level of immune activation. By integrating PK and PD data, a comprehensive model can be developed to predict the optimal dosing regimen and to understand the relationship between drug exposure and both efficacy and potential toxicity. nih.govdiva-portal.org

Computational and Theoretical Investigations of Mal Vc Pab Pnp Cdn a

Molecular Dynamics Simulations and Conformational Analysis.

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules. For a flexible and multi-component molecule like Mal-VC-PAB-PNP-CDN-A, MD simulations can provide critical information about its conformational landscape.

The conformational flexibility of the valine-citrulline (VC) linker, the p-aminobenzyl alcohol (PAB) spacer, and the linkage to the CDN (cyclic dinucleotide) payload are crucial for the efficacy of the final ADC. MD simulations can predict the preferred three-dimensional structures of the conjugate in different solvent environments, mimicking physiological conditions. This analysis helps in understanding how the linker maintains a stable conformation that protects the payload while in circulation and how it might change conformation upon approaching its target to facilitate payload release.

Key Parameters from Hypothetical MD Simulations:

ParameterDescriptionPotential Finding for this compound
Root Mean Square Deviation (RMSD)Measures the average distance between the atoms of superimposed conformations.Low RMSD values would suggest a relatively stable core structure of the linker-payload conjugate.
Radius of Gyration (Rg)Indicates the compactness of the molecule.Changes in Rg could indicate unfolding or extension of the linker in different environments.
Solvent Accessible Surface Area (SASA)Measures the surface area of the molecule exposed to the solvent.SASA analysis could predict which parts of the molecule are most likely to interact with biological macromolecules.
Dihedral Angle AnalysisExamines the rotation around specific chemical bonds.This could reveal key flexible points within the linker, crucial for its cleavage mechanism.

Such simulations would be instrumental in understanding the intrinsic dynamics of the molecule, which is a prerequisite for predicting its interactions with biological targets and metabolizing enzymes.

In Silico Prediction of Biotransformation Pathways.

The metabolic fate of an ADC, including its linker and payload, is a critical determinant of its efficacy and toxicity profile. In silico tools for metabolism prediction can forecast the potential biotransformation pathways of this compound. These tools are typically based on expert-derived rules or machine learning models trained on large datasets of known metabolic reactions.

For this compound, predictive models would assess the likelihood of enzymatic cleavage at various points. A primary focus would be the cleavage of the valine-citrulline linker by lysosomal proteases like Cathepsin B, a key step for payload release in many ADCs. Additionally, these models could predict other potential metabolic liabilities, such as oxidation, reduction, or hydrolysis at other sites within the molecule, including the maleimide (B117702) group, the PAB spacer, or the CDN payload itself.

Predicted Biotransformation Hotspots:

Molecular ComponentPredicted BiotransformationSignificance
Valine-Citrulline LinkerProteolytic cleavage by Cathepsin BDesired pathway for targeted payload release within the tumor cell.
Maleimide GroupPotential for hydrolysis or reaction with other thiols.Could impact the stability of the antibody-linker conjugation.
p-Nitrophenyl (PNP) groupReduction of the nitro group.May alter the electronic properties and subsequent cleavage of the linker.
CDN PayloadPotential for enzymatic degradation by phosphodiesterases.Could inactivate the payload before it reaches its intracellular target.

Understanding these potential pathways in silico allows for the early identification of metabolic weaknesses and guides the design of more stable and efficient drug-linker conjugates.

Structure-Activity Relationship (SAR) Computational Analysis and Design Optimization.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govpatsnap.com Computational SAR approaches, often referred to as Quantitative Structure-Activity Relationship (QSAR) studies, use statistical methods to correlate physicochemical properties of molecules with their activities. nih.gov

For this compound, a hypothetical QSAR study could be designed to optimize the CDN payload's activity or the linker's cleavage kinetics. A series of analogues would be computationally generated by modifying specific functional groups. For each analogue, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated. These descriptors would then be correlated with a predicted biological activity, such as binding affinity to its target (e.g., STING for the CDN payload) or the rate of cleavage by Cathepsin B.

Hypothetical SAR Study Design:

VariableDescription
Dependent VariablePredicted binding affinity to the target protein or rate of enzymatic cleavage.
Independent Variables (Descriptors)Molecular weight, logP, polar surface area, number of hydrogen bond donors/acceptors, specific quantum chemical descriptors.
Statistical MethodPartial Least Squares (PLS), Multiple Linear Regression (MLR), or machine learning algorithms like Random Forest.

The resulting QSAR model could then be used to predict the activity of novel, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and experimental testing. This iterative process of computational design and prediction significantly accelerates the optimization of the drug-linker conjugate.

Bioinformatics Approaches for Target Identification and Validation.

While the payload of this compound is a cyclic dinucleotide, which is known to target the STING (Stimulator of Interferon Genes) pathway, bioinformatics tools can be employed to further validate this target and explore potential off-target effects.

Target identification can be approached by comparing the three-dimensional structure of the CDN payload against databases of known protein binding sites. Molecular docking simulations can predict the binding mode and affinity of the CDN payload to the STING protein, providing a structural basis for its activity. Furthermore, these simulations can be run against a panel of other proteins to predict potential off-target interactions that could lead to unwanted side effects.

Pathway analysis tools can be used to understand the broader biological context of STING activation by the CDN payload. By mapping the known interactions of the STING pathway, researchers can predict the downstream consequences of its activation, such as the induction of interferons and other cytokines, which are crucial for the desired anti-tumor immune response.

Bioinformatics Tools and Their Application:

Tool/ApproachApplication to this compound
Molecular DockingPredict the binding pose and affinity of the CDN payload to the STING protein.
Protein Structure Databases (e.g., PDB)Identify and analyze the structure of the target protein (STING).
Pathway Analysis Databases (e.g., KEGG, Reactome)Elucidate the downstream signaling effects of STING activation.
Off-Target Prediction ServersComputationally screen the CDN payload against a large number of proteins to identify potential off-targets.

Advanced Analytical Techniques for Structural Elucidation and Purity Confirmation

High-Resolution Mass Spectrometry for Molecular Identity and Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of Mal-VC-PAB-PNP-CDN-A. It provides a highly accurate mass measurement of the intact molecule, which can be compared against the theoretical mass calculated from its elemental formula, C₅₁H₆₇N₁₇O₂₀P₂. medchemexpress.com Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers are commonly employed.

The primary role of HRMS is to confirm the successful synthesis of the complete drug-linker conjugate. By providing an exact mass, it verifies that all constituent parts—the maleimide (B117702), the VC-PAB linker, and the CDN-A payload—have been correctly assembled. Any deviation from the expected mass could indicate incomplete reactions, the presence of impurities, or degradation of the molecule.

Furthermore, tandem mass spectrometry (MS/MS) can be used to perform structural elucidation through fragmentation analysis. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, the connectivity of the different components can be confirmed. For example, fragmentation patterns can verify the covalent bond between the PAB spacer and the CDN-A payload, or the integrity of the dipeptide linker. This detailed analysis provides a high degree of confidence in the molecular structure.

Table 1: Illustrative HRMS Data for this compound

Parameter Expected Value Observed Value Interpretation
Molecular Formula C₅₁H₆₇N₁₇O₂₀P₂ - Confirmed by fragmentation
Theoretical Mass [M+H]⁺ 1300.4136 Da 1300.4132 Da High-accuracy mass match confirms identity and elemental composition
Mass Error - < 5 ppm Indicates high confidence in the assigned formula

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic-level structure of this compound. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to confirm the identity and purity of the synthesized compound by mapping the chemical environment of each atom.

¹H NMR is used to identify the characteristic protons of each component of the molecule. For instance, specific signals in the aromatic region can be assigned to the protons of the PAB and PNP groups. The distinct resonances for the amino acid residues of the valine-citrulline linker can also be identified. rsc.org The presence and integration of signals corresponding to the maleimide group confirm its incorporation.

¹³C NMR provides complementary information on the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons in the peptide bonds and the carbonate group, for example, are indicative of the correct chemical structure. Phosphorus NMR (³¹P NMR) is particularly crucial for this molecule, as it can confirm the presence and chemical state of the two phosphorus atoms within the CDN-A payload.

Two-dimensional NMR techniques are invaluable for assembling the complete structural picture. For example, HMBC experiments can show long-range correlations between protons and carbons, confirming the connectivity between the VC linker, the PAB spacer, and the CDN-A payload. These detailed structural assignments are vital for ensuring the molecule has been synthesized as designed.

Table 2: Representative ¹H NMR Chemical Shift Assignments for Key Moieties in this compound

Moiety Proton Expected Chemical Shift Range (ppm)
Maleimide Olefinic protons (-CH=CH-) 6.5 - 7.0
Valine α-H 4.0 - 4.5
Citrulline α-H 4.2 - 4.7
PAB Spacer Aromatic protons 7.0 - 7.5
PAB Spacer Methylene protons (-CH₂O-) ~5.0
PNP Group Aromatic protons 7.2 - 8.3

Chromatographic Methods for Purity Assessment and Homogeneity (e.g., HPLC, SFC)

Chromatographic techniques are the cornerstone for assessing the purity and homogeneity of the this compound conjugate. nih.gov High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is widely used to separate the target compound from any unreacted starting materials, reagents, or side products generated during the synthesis. rsc.orgnih.gov

In a typical RP-HPLC analysis, a sample of the drug-linker conjugate is injected onto a C18 column and eluted with a gradient of organic solvent (e.g., acetonitrile) and water. The retention time of the main peak, corresponding to the pure product, is established. The purity is then determined by integrating the area of this peak relative to the total area of all detected peaks. A purity level of ≥95% is often required for subsequent use in ADC manufacturing. nih.gov

Supercritical Fluid Chromatography (SFC) is an alternative chromatographic technique that can offer advantages in terms of speed and resolution, particularly for chiral separations if applicable. researchgate.net Given the number of stereocenters in the CDN-A payload and the amino acid linker, SFC could be employed to confirm the diastereomeric purity of the conjugate.

These chromatographic methods are not only crucial for final purity assessment but are also used to monitor the progress of the chemical synthesis and to guide the purification process. rsc.org

Table 3: Example HPLC Purity Analysis Data

Parameter Method Details Result
Column C18 Reverse-Phase -
Mobile Phase Acetonitrile/Water Gradient -
Detection UV at 254 nm and 280 nm -
Retention Time of Main Peak - 12.5 minutes
Purity (Area %) - 98.5%

Advanced Spectroscopic Methods for Mechanistic and Interaction Studies

Beyond primary structural elucidation and purity assessment, advanced spectroscopic methods can provide insights into the functional characteristics of this compound. These techniques can be used to study the stability of the linker, its interaction with target enzymes, and the conformational properties of the payload.

Fluorescence spectroscopy could be employed if the CDN-A payload possesses intrinsic fluorescence. This could be used to study its binding to the STING protein. Changes in the fluorescence emission spectrum upon binding can provide information on binding affinity and conformational changes.

Circular Dichroism (CD) spectroscopy can be used to study the secondary structure and conformational stability of the CDN-A payload. This is particularly relevant as the conformation of the CDN can be critical for its biological activity.

Furthermore, specialized techniques like Microfluidic Modulation Spectroscopy (MMS) could be used to study the structural effects once the drug-linker is conjugated to an antibody. americanpharmaceuticalreview.com MMS is a form of infrared spectroscopy that can detect subtle changes in the secondary structure of the antibody, ensuring that the conjugation process does not compromise its integrity. americanpharmaceuticalreview.com These studies are vital for understanding how the drug-linker will behave in a biological context and as part of a larger ADC. researchgate.net

Q & A

Q. What are the recommended spectroscopic techniques for characterizing Mal-VC-PAB-PNP-CDN-A's structural integrity, and how should data validation be performed?

Methodological Answer: Use nuclear magnetic resonance (NMR) to confirm molecular connectivity, mass spectrometry (MS) for molecular weight validation, and X-ray diffraction (XRD) for crystallographic analysis. Cross-validate results by comparing experimental data with computational simulations (e.g., density functional theory). Ensure reproducibility by repeating measurements across independent batches and calibrating instruments with reference standards .

Q. How should researchers design initial in vitro experiments to assess this compound's bioactivity?

Methodological Answer: Employ dose-response assays to establish potency (e.g., IC50 values) and selectivity indices. Include positive and negative controls (e.g., solvent-only and known inhibitors) to isolate compound-specific effects. Use high-content imaging or flow cytometry for endpoint quantification. Predefine statistical power (e.g., ≥80%) and sample sizes to minimize Type I/II errors .

Q. What computational tools are suitable for modeling this compound's interactions with target proteins?

Methodological Answer: Apply molecular docking software (e.g., AutoDock Vina) to predict binding affinities and docking poses. Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess stability over time. Cross-reference results with experimental binding assays (e.g., surface plasmon resonance) to reconcile discrepancies .

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions of this compound's mechanism and experimental data?

Methodological Answer: Conduct sensitivity analyses to evaluate model assumptions (e.g., force field parameters, solvation effects). Use Bayesian statistics to quantify uncertainty in predictions. If discrepancies persist, refine experimental conditions (e.g., buffer pH, temperature) to align with computational parameters. Document unresolved contradictions as limitations for future studies .

Q. What strategies ensure reproducibility in synthesizing this compound across laboratories?

Methodological Answer: Publish detailed synthetic protocols, including reaction kinetics, purification steps (e.g., HPLC gradients), and characterization data. Share raw datasets (e.g., NMR spectra, chromatograms) in open repositories. Collaborate with independent labs for cross-validation. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize replication studies .

Q. How should researchers integrate findings on this compound with existing literature to identify knowledge gaps?

Methodological Answer: Perform a systematic review using databases (e.g., PubMed, SciFinder) to map prior studies. Apply the PICO framework (Population, Intervention, Comparison, Outcome) to categorize evidence. Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity in reported results. Highlight understudied areas, such as off-target effects or long-term stability, in the discussion section .

Q. What methodologies are critical for analyzing conflicting toxicity data in this compound studies?

Methodological Answer: Employ longitudinal toxicity assays to track dose-dependent effects over time. Use transcriptomic profiling (e.g., RNA-seq) to identify pathways affected at sublethal concentrations. Apply the CASP checklist to appraise study validity, focusing on recruitment strategies, data saturation, and ethical reporting of adverse events .

Data Management & Reporting

Q. How should researchers structure a data management plan (DMP) for this compound studies to comply with FAIR principles?

Methodological Answer: Define metadata standards (e.g., Dublin Core) for datasets. Store raw and processed data in repositories like Zenodo or Figshare with unique digital object identifiers (DOIs). Use version control systems (e.g., Git) to track changes. Adhere to FAIR criteria by ensuring data are Findable (keyword-tagged), Accessible (open licenses), Interoperable (standardized formats), and Reusable (detailed README files) .

Q. What statistical approaches validate the significance of this compound's observed effects in heterogeneous datasets?

Methodological Answer: Apply mixed-effects models to account for variability across experimental batches. Use false discovery rate (FDR) correction for multi-hypothesis testing. Perform bootstrap resampling to estimate confidence intervals for small sample sizes. Report effect sizes (e.g., Cohen’s d) alongside p-values to contextualize practical significance .

Ethical & Methodological Rigor

Q. How can researchers mitigate bias in preclinical studies of this compound?

Methodological Answer: Implement blinding during data collection and analysis. Use randomization software (e.g., Research Randomizer) to allocate treatment groups. Pre-register study protocols on platforms like Open Science Framework. Disclose funding sources and potential conflicts of interest in the manuscript’s ethics statement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.